N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide
Description
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide is a benzamide derivative featuring a tetrahydropyran (oxane) ring substituted with a cyano group at the 4-position, linked via an amide bond to a benzoyl moiety. The benzene ring is further substituted at the para position with a 3,3,3-trifluoropropyl chain. Below, we compare its structural and functional attributes with analogous molecules.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(3,3,3-trifluoropropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)6-5-12-1-3-13(4-2-12)14(22)21-15(11-20)7-9-23-10-8-15/h1-4H,5-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZZOAGTRPJPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC=C(C=C2)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved through the reaction of 4-(3,3,3-trifluoropropyl)benzoic acid with an amine under dehydrating conditions to form the benzamide.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Oxan Ring: The oxan ring can be synthesized through a cyclization reaction involving the appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.
Substitution: The benzamide and trifluoropropyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-(2-Methylthiazol-4-yl)-N-(3,3,3-trifluoropropyl)benzamide (CAS 1589818-98-3)
- Structure: Shares the N-(3,3,3-trifluoropropyl)benzamide backbone but replaces the tetrahydropyran-4-cyano group with a 2-methylthiazole substituent on the benzene ring .
- Activity : Exhibits potent inhibition of Mycobacterium tuberculosis EthR (IC50 = 0.40 µM, EC50 = 0.08 µM) with high ligand efficiency (LE = 0.47) and solubility .
- Design : Optimized via fragment-based approaches combining X-ray crystallography and surface plasmon resonance (SPR) assays .
Key Structural Differences
Anti-Diabetic Biphenylsulfonamides
7cA-3 and 7cB-2 ()
- Structure : Biphenylsulfonamides with trifluoropropyl and trifluoromethyl groups.
- Activity : Act as glucagon receptor antagonists (yield: 84–89%) but lack the benzamide core of the target compound .
- Key Difference : The sulfonamide linkage and biphenyl scaffold distinguish these from benzamide-based structures.
Anti-Platelet Agents with Trifluoropropyl Moieties
Cangrelor (USAN: RR-120)
- Structure: Adenosine derivative with trifluoropropylthio and methylthioethyl groups .
- Activity : Inhibits platelet aggregation via P2Y12 receptor antagonism (CAS 163706-06-7) .
- Relevance : Highlights the trifluoropropyl group’s versatility in enhancing metabolic stability across therapeutic areas.
Other Benzamide Derivatives
1436422-05-7 ()
- Structure : N-(4-chloro-2-(4-(3,3,3-trifluoropropyl)piperazin-1-yl)phenyl)-4-(pyrrolidin-1-ylmethyl)benzamide.
Discussion of Structural and Functional Trends
Trifluoropropyl Group :
- Enhances metabolic stability and hydrophobic interactions in EthR inhibitors (e.g., compound 4 in ) and anti-platelet agents (Cangrelor) .
- Positional effects: When placed on the benzene ring (as in the target compound), it may alter binding kinetics compared to amide-linked analogs.
Benzamide Core: A common scaffold in EthR inhibitors and kinase modulators. Substitutions on the benzene ring (e.g., thiazole, tetrahydropyran-cyano) dictate target specificity and potency .
Heterocyclic Additions: Thiazole rings (e.g., in compound 4) improve ligand efficiency and solubility .
Data Table: Key Parameters of EthR Inhibitors
Biological Activity
Overview of N-(4-Cyanooxan-4-YL)-4-(3,3,3-trifluoropropyl)benzamide
This compound is a synthetic compound that belongs to the class of amides. Its structure includes a cyano group and a trifluoropropyl moiety, which may impart unique properties influencing its biological activity.
Chemical Structure
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 295.29 g/mol
- Structural Features :
- A benzamide backbone
- A cyano group (-C≡N)
- A trifluoropropyl group (-CF)
The biological activity of compounds like this compound can be influenced by several factors:
- Target Interactions : Compounds with similar structures often interact with various biological targets such as enzymes, receptors, or ion channels. The presence of the cyano and trifluoropropyl groups may enhance lipophilicity and affect membrane permeability.
- Inhibition or Activation : Depending on the target, such compounds may act as inhibitors or activators. For instance, they could inhibit certain kinases or modulate G-protein coupled receptors (GPCRs), leading to downstream effects in cellular signaling pathways.
Case Studies and Research Findings
While specific case studies on this compound are not available in the search results, similar compounds have been studied extensively. Here are some general findings relevant to compounds in this class:
- Anticancer Activity : Many benzamide derivatives exhibit anticancer properties by inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Some compounds with similar functional groups have shown potential in reducing inflammation by modulating cytokine production.
- Neuroprotective Properties : Certain benzamides have been investigated for their neuroprotective effects in models of neurodegenerative diseases.
Data Table
Here is a comparative data table summarizing the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
